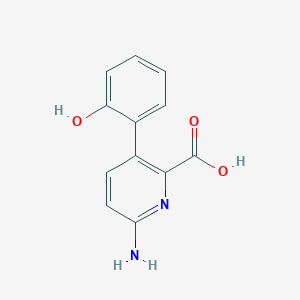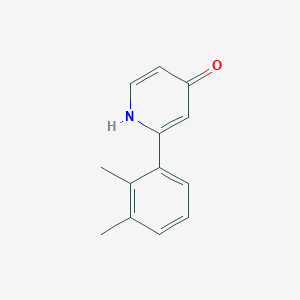
4-(4-Formylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Formylphenyl)nicotinic acid, commonly referred to as 4-FPNA, is an organic compound with a molecular formula of C10H9NO2. It is a white crystalline solid, soluble in water and ethanol, with a melting point of 95-97°C. 4-FPNA is a key intermediate in the synthesis of several compounds, including nicotinic acid and its derivatives, and is also used in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
4-FPNA is a useful compound for research in biochemistry and pharmacology. It is used as a substrate for the enzyme nicotinic acid phosphoribosyltransferase, which is involved in the synthesis of NAD+. It is also used to study the structure and function of nicotinic acid receptors, which are involved in the regulation of lipid metabolism.
Mecanismo De Acción
4-FPNA acts as an agonist of nicotinic acid receptors, which are G-protein coupled receptors found in the liver and other tissues. Activation of these receptors stimulates the production of lipolytic enzymes, which break down fatty acids and triglycerides, leading to increased lipid oxidation and decreased triglyceride production.
Biochemical and Physiological Effects
The activation of nicotinic acid receptors by 4-FPNA leads to a decrease in plasma triglyceride levels, as well as a decrease in free fatty acid levels. This effect is thought to be mediated by the increased production of lipolytic enzymes, which break down triglycerides and free fatty acids. Additionally, 4-FPNA has been shown to reduce levels of low-density lipoprotein cholesterol, which is associated with an increased risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-FPNA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available in high purity. Additionally, it is very soluble in water and ethanol, making it easy to work with. On the other hand, there are some limitations to the use of 4-FPNA in experiments. It is a relatively unstable compound, and must be stored in a cool, dark place. Additionally, it is toxic in high doses, and should be handled with care.
Direcciones Futuras
The use of 4-FPNA in research has a wide range of potential applications. It could be used to study the mechanism of action of nicotinic acid receptors, and to develop new drugs that target these receptors. Additionally, 4-FPNA could be used to develop new drugs that target other lipid metabolism pathways, such as the production of bile acids. Finally, 4-FPNA could be used to study the effects of dietary changes on lipid metabolism.
Métodos De Síntesis
4-FPNA can be synthesized by several methods, including the reaction of 4-formylbenzaldehyde and nicotinic acid, the reaction of 4-formylbenzyl chloride and nicotinic acid, the reaction of 4-formylbenzoic acid and nicotinic acid, and the reaction of 4-formylbenzoic anhydride and nicotinic acid. All of these methods produce 4-FPNA in high yields, usually greater than 95%.
Propiedades
IUPAC Name |
4-(4-formylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-6-14-7-12(11)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRXQCVQBADXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692436 |
Source


|
| Record name | 4-(4-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261982-65-3 |
Source


|
| Record name | 4-(4-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














